4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride
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Overview
Description
4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride is a complex organic compound that features a pyridine ring, a piperidine ring, and a methoxypyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride typically involves multi-step organic reactionsThe final product is then converted to its dihydrochloride salt form through acidification with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, such as sulfuric acid or sodium hydroxide
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-yl)piperidine: A structurally similar compound with a pyrrolidine and piperidine ring.
4-(Methoxypyridin-2-yl)amino]piperidine-1-carbonyl: Another compound with similar functional groups but different ring structures
Uniqueness
4-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyridine dihydrochloride is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2.2ClH/c1-21-15-6-11-19(12-15)14-4-9-18(10-5-14)16(20)13-2-7-17-8-3-13;;/h2-3,7-8,14-15H,4-6,9-12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLKEFHXZIRFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=NC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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